3-(pyridin-4-yl)-1H-pyrazol-5-ol
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Overview
Description
3-(pyridin-4-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyl group and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a base to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-4-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyrazole ring or the pyridyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrazole ketone, while substitution reactions can introduce various functional groups onto the pyrazole or pyridyl rings.
Scientific Research Applications
3-(pyridin-4-yl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(pyridin-4-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The hydroxyl group and the nitrogen atoms in the pyrazole and pyridyl rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-5-(4-pyridyl)pyridine: Similar structure but with a pyridine ring instead of a pyrazole ring.
3-hydroxy-5-(4-pyridyl)-1H-pyrazoline: A reduced form of the pyrazole ring.
3-(pyridin-4-yl)-1H-pyrazol-5-ol-4-carboxylic acid: Contains an additional carboxylic acid group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
78584-36-8 |
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Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
5-pyridin-4-ylpyrazol-3-one |
InChI |
InChI=1S/C8H5N3O/c12-8-5-7(10-11-8)6-1-3-9-4-2-6/h1-5H |
InChI Key |
AEEHTGUVNRKXIP-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=CC(=O)NN2 |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)N=N2 |
solubility |
not available |
Origin of Product |
United States |
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